

A Comparative Analysis of Gastrin-Releasing Peptide (GRP) Signaling Across Diverse Cell Lines

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Compound of Interest

Compound Name: GRPP (human)

Cat. No.: B3026814

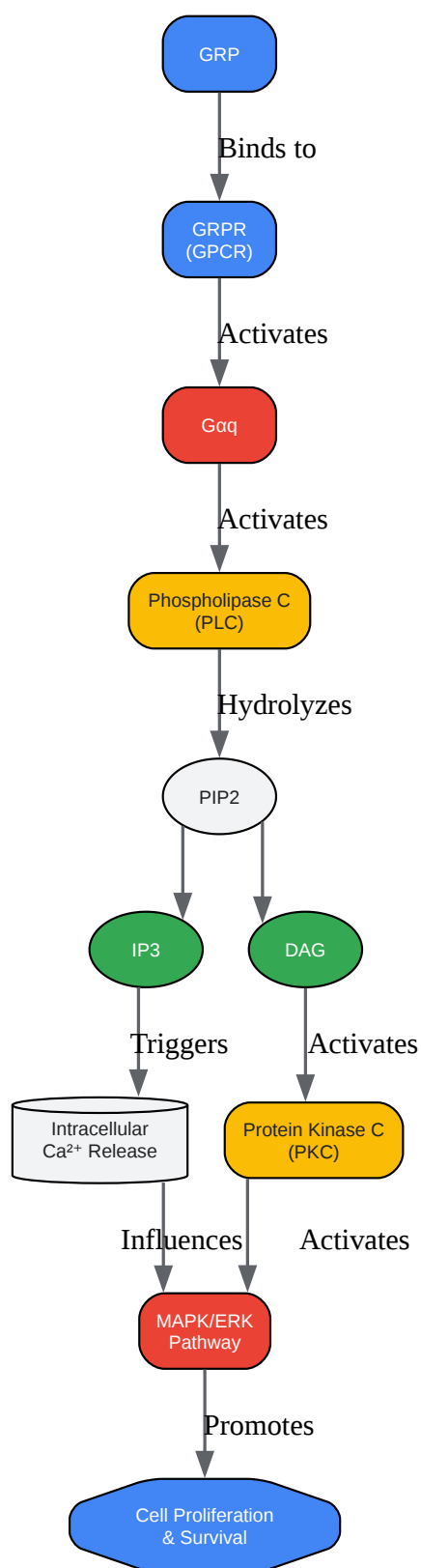
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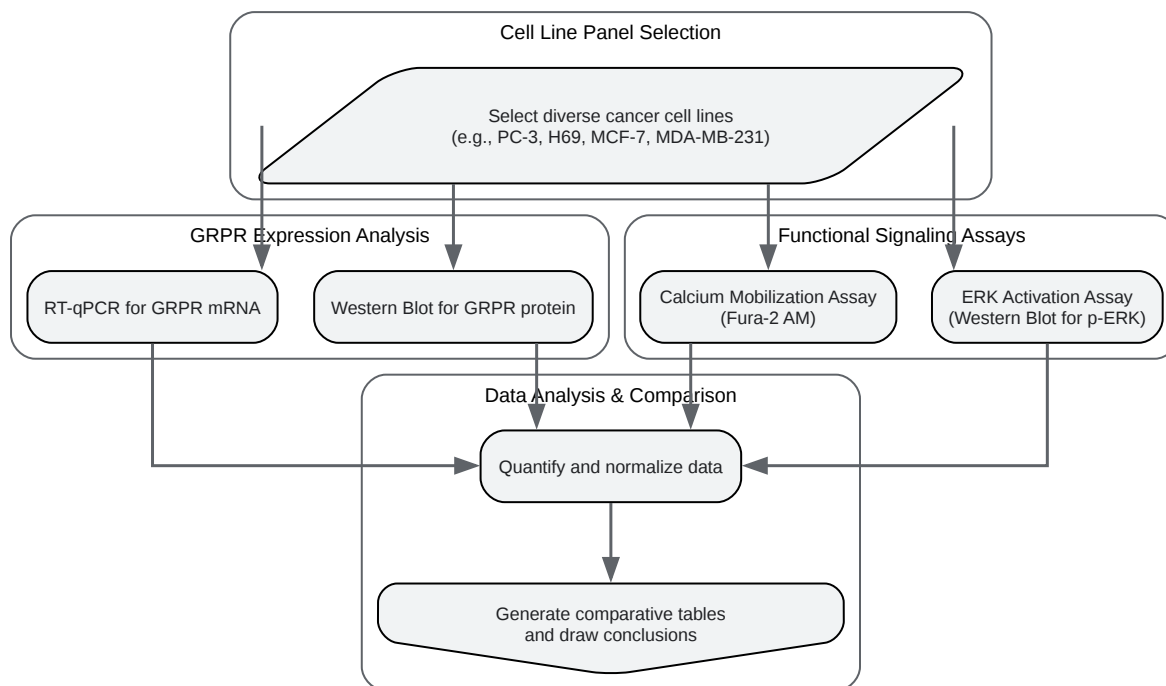
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gastrin-Releasing Peptide (GRP) signaling in various cell lines, with a focus on cancer cell lines where the GRP receptor (GRPR) is often aberrantly expressed.[1] The data presented here, supported by detailed experimental protocols, aims to facilitate research and development of novel therapeutic agents targeting the GRP/GRPR axis.

Core Signaling Pathway of GRP

Gastrin-releasing peptide (GRP) exerts its effects by binding to the GRP receptor (GRPR), a G-protein coupled receptor (GPCR).[2] Upon ligand binding, the receptor primarily activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade can lead to downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.[5]





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